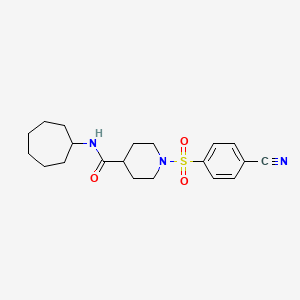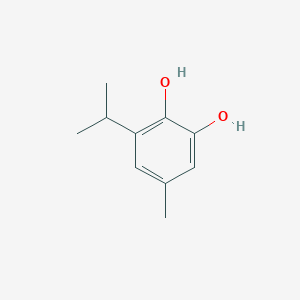
2-(4-Aminophenyl)-2-methylpropanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)-2-methylpropanamidehydrochloride is a chemical compound characterized by the presence of an amide group attached to a methylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-2-methylpropanamidehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitroacetophenone and methylamine.
Reduction: The nitro group of 4-nitroacetophenone is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 4-aminophenylacetone is then reacted with methylamine to form 2-(4-Aminophenyl)-2-methylpropanamide.
Hydrochloride Formation: Finally, the amide is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its amide functionality.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceuticals: Investigated for its potential as a drug candidate, particularly in the treatment of certain cancers and bacterial infections.
Industry:
Polymer Production: Used in the synthesis of specialty polymers with unique properties.
Dye Manufacturing: Intermediate in the production of azo dyes.
Mechanism of Action
The mechanism by which 2-(4-Aminophenyl)-2-methylpropanamidehydrochloride exerts its effects is primarily through interaction with specific molecular targets. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing binding affinity.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Potential interaction with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
2-(4-Aminophenyl)acetamide: Similar structure but lacks the methyl group, resulting in different reactivity and binding properties.
4-Aminobenzamide: Contains an amide group attached directly to the benzene ring, differing in its electronic properties and reactivity.
Uniqueness: 2-(4-Aminophenyl)-2-methylpropanamidehydrochloride is unique due to the presence of both a methyl group and an amide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-(4-aminophenyl)-2-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-10(2,9(12)13)7-3-5-8(11)6-4-7;/h3-6H,11H2,1-2H3,(H2,12,13);1H |
InChI Key |
VODVDARCXXNEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


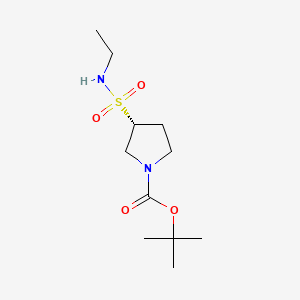
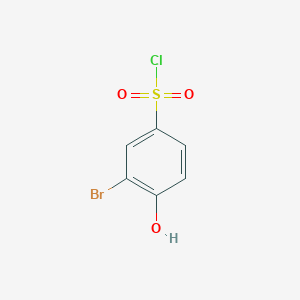



![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)

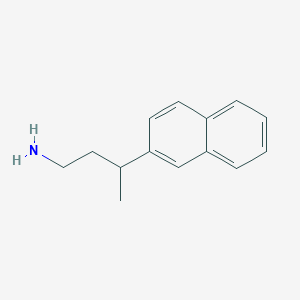

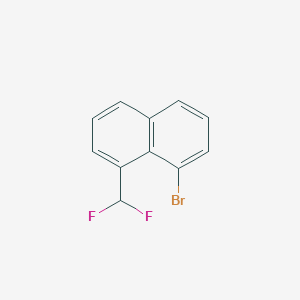
![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)
